
(2S,4S)-4-Butyl-2-methylthiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-Butyl-2-methylthiane is a chiral compound with a thiane ring structure, characterized by the presence of a butyl group at the 4-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Butyl-2-methylthiane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the diastereoselective synthesis, which can be achieved through the use of chiral auxiliaries or chiral catalysts. For example, the use of a chiral auxiliary such as (S)-2-methylbutanol can help in achieving the desired stereochemistry during the formation of the thiane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-Butyl-2-methylthiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form.
Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiane derivatives.
Substitution: Various substituted thiane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4S)-4-Butyl-2-methylthiane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the stereochemical requirements of biological systems.
Medicine
In medicine, this compound has potential applications in the development of chiral drugs. Its unique structure can be exploited to design drugs with specific stereochemical properties, which can lead to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of chiral catalysts and ligands, which are essential for various asymmetric synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-4-Hydroxy-2-methylthiane
- (2S,4S)-4-Butyl-2-hydroxythiane
- (2S,4S)-4-Butyl-2-ethylthiane
Uniqueness
(2S,4S)-4-Butyl-2-methylthiane is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Eigenschaften
| 76097-67-1 | |
Molekularformel |
C10H20S |
Molekulargewicht |
172.33 g/mol |
IUPAC-Name |
(2S,4S)-4-butyl-2-methylthiane |
InChI |
InChI=1S/C10H20S/c1-3-4-5-10-6-7-11-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
BVCOQYPDJSDLSJ-UWVGGRQHSA-N |
Isomerische SMILES |
CCCC[C@H]1CCS[C@H](C1)C |
Kanonische SMILES |
CCCCC1CCSC(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


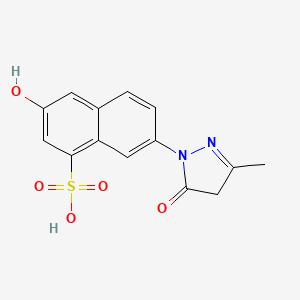
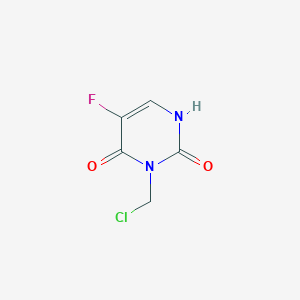
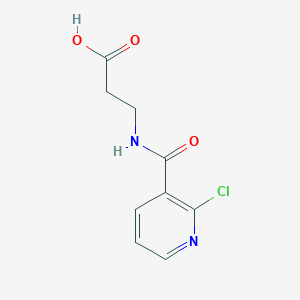
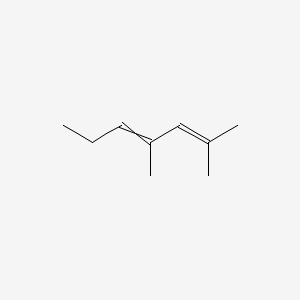
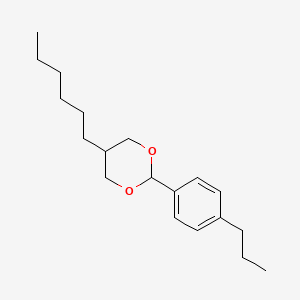
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)


![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)

![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)

